



Application Notes and Protocols: Flow Cytometry Analysis of Apoptosis Following BMS-986365 Treatment

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Compound of Interest		
Compound Name:	BMS-986365	
Cat. No.:	B12382607	Get Quote

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Introduction

BMS-986365 is a first-in-class, orally bioavailable, heterobifunctional molecule that functions as a dual androgen receptor (AR) ligand-directed degrader and antagonist.[1][2] It is designed to target and degrade the androgen receptor, a key driver of prostate cancer progression.[3] The molecule consists of an AR-binding moiety and a cereblon (CRBN)-binding moiety, which facilitates the ubiquitination and subsequent proteasomal degradation of the AR protein.[1][2] By both degrading and antagonizing the AR, BMS-986365 offers a potent method for inhibiting AR signaling, which is crucial for the growth of castration-resistant prostate cancer (CRPC).[4] [5] Preclinical studies have demonstrated its ability to inhibit tumor growth in models of advanced prostate cancer.[5][6]

Apoptosis, or programmed cell death, is a critical mechanism by which anti-cancer therapeutics exert their effects. Flow cytometry, in conjunction with Annexin V and Propidium Iodide (PI) staining, is a widely used and reliable method for the quantitative analysis of apoptosis.[6][7][8] Annexin V binds to phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis.[8] Propidium Iodide is a fluorescent nucleic acid intercalating agent that is unable to cross the membrane of live cells and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.[7][8] This application note provides a detailed protocol for



the analysis of apoptosis in prostate cancer cell lines treated with **BMS-986365** using this flow cytometry-based method.

Data Presentation

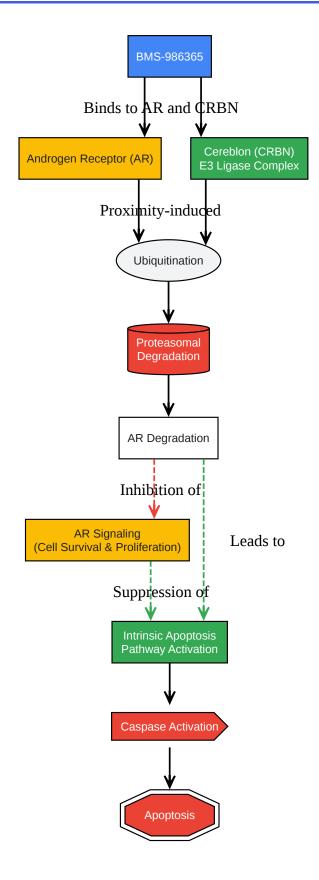
The following table summarizes representative data on the dose-dependent effects of **BMS-986365** on apoptosis in androgen-sensitive (LNCaP) and castration-resistant (VCaP) prostate cancer cell lines after a 72-hour treatment period.

Cell Line	Treatment Group	Concentrati on (nM)	Viable Cells (%) (Annexin V-/PI-)	Early Apoptotic Cells (%) (Annexin V+/PI-)	Late Apoptotic/N ecrotic Cells (%) (Annexin V+/PI+)
LNCaP	Vehicle Control	0	92.5	3.5	4.0
BMS-986365	10	75.2	15.8	9.0	
BMS-986365	100	45.7	35.1	19.2	
BMS-986365	1000	15.3	50.6	34.1	
VCaP	Vehicle Control	0	90.1	4.2	5.7
BMS-986365	10	70.8	18.9	10.3	
BMS-986365	100	40.2	40.5	19.3	-
BMS-986365	1000	12.1	55.4	32.5	

Signaling Pathway

BMS-986365 induces apoptosis in prostate cancer cells by targeting the androgen receptor for degradation. This disruption of AR signaling leads to the activation of the intrinsic apoptotic pathway.





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Caption: BMS-986365-induced AR degradation and apoptosis signaling pathway.



Experimental Protocols Cell Culture and Treatment

- Culture prostate cancer cell lines (e.g., LNCaP, VCaP) in appropriate media supplemented with fetal bovine serum and antibiotics.
- Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
- · Allow cells to adhere overnight.
- Prepare a stock solution of BMS-986365 in DMSO.
- Treat cells with the desired concentrations of BMS-986365 or vehicle control (DMSO) for the specified duration (e.g., 24, 48, 72 hours).

Annexin V and Propidium Iodide Staining

- · Cell Harvesting:
 - For adherent cells, gently aspirate the culture medium and wash the cells once with icecold PBS.
 - Trypsinize the cells and collect them in a 15 mL conical tube.
 - Centrifuge the cell suspension at 300 x g for 5 minutes at 4°C.
 - Discard the supernatant and wash the cells twice with ice-cold PBS, centrifuging after each wash.[7]
- Staining:
 - Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
 - Transfer 100 μL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.



- \circ Add 5 μL of FITC-conjugated Annexin V and 5 μL of Propidium Iodide (PI) staining solution.[7]
- Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[7]
- Flow Cytometry Analysis:
 - After incubation, add 400 μL of 1X Annexin V Binding Buffer to each tube.
 - Analyze the samples on a flow cytometer within one hour.
 - Use unstained, Annexin V-FITC only, and PI only stained cells as controls to set up compensation and gates.
 - Collect a minimum of 10,000 events per sample.
 - Analyze the data using appropriate software to quantify the percentage of cells in each quadrant:
 - Lower-left (Annexin V- / PI-): Live cells
 - Lower-right (Annexin V+ / PI-): Early apoptotic cells
 - Upper-right (Annexin V+ / PI+): Late apoptotic/necrotic cells
 - Upper-left (Annexin V- / PI+): Necrotic cells

Experimental Workflow

The following diagram illustrates the workflow for the flow cytometry analysis of apoptosis after **BMS-986365** treatment.





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Caption: Experimental workflow for apoptosis analysis.

Conclusion

The protocol described in this application note provides a robust and reproducible method for quantifying apoptosis induced by **BMS-986365** in prostate cancer cell lines. By utilizing flow cytometry with Annexin V and PI staining, researchers can effectively assess the pro-apoptotic activity of this novel androgen receptor degrader and antagonist. This information is valuable for preclinical drug development and for further elucidating the mechanism of action of **BMS-986365**.

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